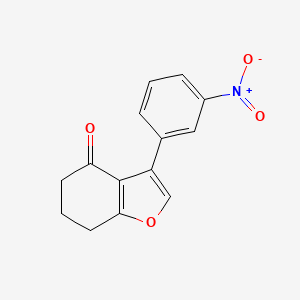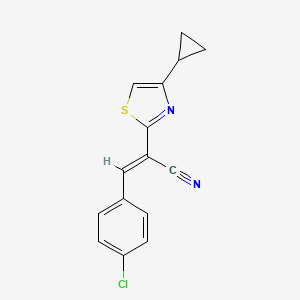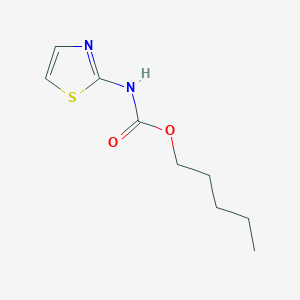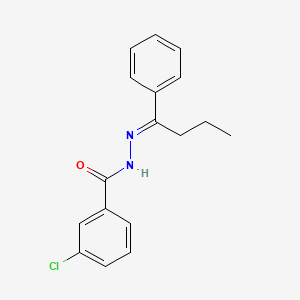![molecular formula C27H21BrN2O2 B3840386 3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B3840386.png)
3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide
Vue d'ensemble
Description
3-(Benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide, also known as BPEP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide has been extensively studied for its potential use in various scientific research applications. It has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and anxiety disorders.
Mécanisme D'action
3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity, learning, and memory. By binding to a site on the receptor distinct from the glutamate binding site, this compound increases the receptor's affinity for glutamate, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve memory in animal models of neurodegenerative disorders. It has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and anxiety disorders. However, this compound has also been shown to have potential toxicity at high doses, and its long-term effects on the brain and other organs are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity at therapeutic doses. However, this compound's potential toxicity at high doses and its limited solubility in aqueous solutions can make it challenging to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide. One area of interest is the development of more potent and selective mGluR5 modulators with improved pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and other organs, particularly in the context of chronic administration. Finally, this compound's potential therapeutic effects in the treatment of addiction, depression, and anxiety disorders warrant further investigation in clinical trials.
Propriétés
IUPAC Name |
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2.BrH/c30-26(21-12-13-25-22(16-21)15-20-9-4-5-11-24(20)25)18-29-14-6-10-23(17-29)28-27(31)19-7-2-1-3-8-19;/h1-14,16-17H,15,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJRGVHSSHEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)NC(=O)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}butanoic acid](/img/structure/B3840313.png)



![N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B3840345.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanamine](/img/structure/B3840350.png)

![N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide](/img/structure/B3840364.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840390.png)

![3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840398.png)

![6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840415.png)